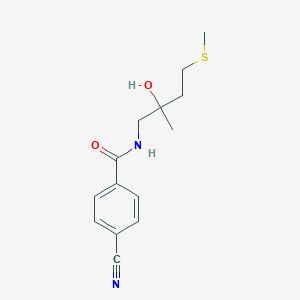

4-cyano-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

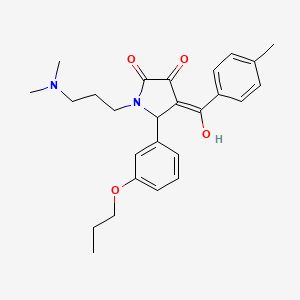

The compound “4-cyano-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide” is a complex organic molecule. It contains a cyano group (-CN), a benzamide group (a benzene ring attached to a carboxamide), a hydroxy group (-OH), a methylthio group (-SCH3), and a butyl group (a four-carbon alkyl chain). Each of these functional groups contributes to the compound’s overall properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group suggests a planar region of the molecule due to the sp2 hybridization of the carbon atoms in the benzene ring. The cyano group, being a linear group, would also contribute to the planarity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the cyano group is susceptible to hydrolysis, reduction, and addition reactions. The benzamide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like -CN, -OH, and -CONH2 would likely make the compound polar, affecting its solubility in different solvents .Applications De Recherche Scientifique

Synthesis of Fused Heterocycles

4-cyano-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide: is utilized in the synthesis of various fused heterocycles . These heterocycles are significant in pharmaceutical chemistry due to their unique biological activities. The compound serves as a precursor in creating four-membered to seven-membered rings, which are often explored for new drug development.

Anti-inflammatory and Analgesic Applications

The compound’s derivatives have been studied for their anti-inflammatory and analgesic properties . By modifying the core structure, researchers can synthesize cinnamamide derivatives that exhibit these pharmacological activities. This has implications for developing new medications for pain and inflammation management.

Antioxidant Properties

Research indicates that derivatives of 4-cyano-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide may possess antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress, and this application could lead to the development of protective agents against various oxidative stress-related diseases.

Antimicrobial Activity

The structural analogs of this compound have been evaluated for their antimicrobial efficacy . This research is vital in the ongoing battle against drug-resistant bacteria and could lead to new classes of antibiotics.

Anticancer Research

Due to the compound’s potential biological activities, it is being explored in anticancer research . Its ability to form different heterocycles makes it a valuable scaffold for designing drugs that could inhibit cancer cell growth.

Enzymatic Synthesis

The compound is also used in enzymatic synthesis processes . Enzymes can catalyze the formation of its derivatives under mild conditions, which is beneficial for creating complex molecules with high specificity and fewer by-products.

Drug Research and Development

Given its diverse biological activities, 4-cyano-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide is a compound of interest in drug research and development . It can be used to synthesize a wide range of pharmacologically active molecules, contributing to the discovery of new therapeutic agents.

Continuous-Flow Reaction Technology

The compound’s derivatives can be synthesized using continuous-flow reaction technology . This method offers advantages such as short reaction times, easy control of the process, and the ability to recycle catalysts, making the synthesis more efficient and environmentally friendly.

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical compound, for example, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

Propriétés

IUPAC Name |

4-cyano-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-14(18,7-8-19-2)10-16-13(17)12-5-3-11(9-15)4-6-12/h3-6,18H,7-8,10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAUYGDUXISNCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C1=CC=C(C=C1)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3AR,4S,5R,6aS)-5-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B2881250.png)

![4-methyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2881251.png)

![(E)-4-(Dimethylamino)-N-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]but-2-enamide](/img/structure/B2881255.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2881256.png)

![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-3-methyl-butyric acid](/img/structure/B2881257.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881258.png)

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2881270.png)

![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2881273.png)